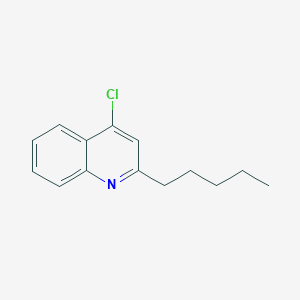

4-Chloro-2-pentylquinoline

Description

Contextual Significance of the Quinoline (B57606) Nucleus in Chemical and Biological Sciences

The quinoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone scaffold in the chemical and biological sciences. nih.govorientjchem.org First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a weak tertiary base that can form salts with acids and undergoes both electrophilic and nucleophilic substitution reactions. nih.govnih.govresearchgate.net

The significance of the quinoline ring is underscored by its presence in numerous natural compounds, most notably the Cinchona alkaloids like quinine (B1679958) and cinchonine, which have historically been pivotal in the treatment of malaria. nih.govsci-hub.se This natural precedent has established the quinoline system as a "privileged scaffold" in medicinal chemistry. sci-hub.sebohrium.com Researchers have successfully developed a multitude of quinoline derivatives with a vast spectrum of pharmacological activities, including:

Antimalarial nih.govnih.govbohrium.com

Anticancer bohrium.comnih.govmdpi.com

Antibacterial nih.govorientjchem.orgresearchgate.net

Antifungal nih.govsci-hub.se

Antiviral sci-hub.senih.gov

Anti-inflammatory nih.govorientjchem.org

Anticonvulsant nih.gov

Cardiotonic nih.govorientjchem.org

The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological and chemical properties. orientjchem.org This adaptability has made it a central building block in the design and synthesis of novel therapeutic agents and functional materials. nih.govsci-hub.se

Rationale for Focused Investigation of 4-Chloro-2-pentylquinoline

The specific structure of this compound provides a clear rationale for its investigation. The molecule's substituents on the quinoline core are key to its potential utility.

The 4-Chloro Substituent: The chlorine atom at the 4-position is particularly significant. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. orientjchem.orgresearchgate.net Specifically, the 4-chloro group on the quinoline ring is known to be a reactive site, susceptible to nucleophilic substitution reactions. mdpi.comnih.gov This makes it a valuable synthetic handle, allowing for the straightforward introduction of various functional groups (amines, ethers, etc.) to create a library of new derivatives for further study. The 7-chloro-4-aminoquinoline scaffold, for instance, is a crucial component in many antimalarial drugs. bohrium.comresearchgate.net

The combination of a reactive chloro group and a lipophilic pentyl chain on the proven quinoline scaffold makes this compound an attractive target for synthetic elaboration and biological screening.

Historical Perspectives and Foundational Studies on Halogenated Quinoline Derivatives

The history of halogenated quinoline derivatives is deeply intertwined with the quest for antimalarial drugs. Following the isolation of quinine, extensive efforts were made to synthesize related compounds with improved efficacy. A major breakthrough was the development of synthetic quinolines, with halogenated derivatives proving particularly effective.

The synthesis of 2,4-dichloroquinoline (B42001) derivatives and the subsequent selective reactions at the chloro positions have been foundational studies. nih.gov For example, research has shown that in 2,4-dichloroquinolines, the 4-chloro position is generally more reactive towards nucleophiles than the 2-chloro position, allowing for regioselective synthesis. nih.gov However, reaction conditions can be tuned to favor substitution at either position. nih.gov

Furthermore, the development of synthetic methods like the Knorr Quinoline Synthesis, which involves the condensation of an aromatic amine with a β-ketoester, provided a versatile route to various quinoline derivatives. orientjchem.org The ability to use halogenated anilines as starting materials allowed for the incorporation of halogen atoms onto the benzene portion of the quinoline ring. Studies on these compounds revealed that the position and type of halogen substituent could dramatically affect the compound's properties and biological activity. orientjchem.orgmdpi.comwgtn.ac.nz These foundational studies on the synthesis and reactivity of halogenated quinolines have paved the way for the exploration of more specific derivatives like this compound.

Current Research Gaps and Future Outlook for this compound Studies

A review of the scientific literature indicates that this compound is an understudied compound. While its synthesis is achievable through established quinoline synthesis routes, there is a clear absence of comprehensive research into its specific properties and applications. This represents a significant research gap. snhu.edu

A research gap is a question or problem that has not been answered by existing studies. snhu.edu For this compound, these gaps can be categorized as follows:

Evidence Gap: There is a lack of published data on the biological activity of this specific compound. A systematic screening against various cell lines (cancer, bacterial, fungal) and biological targets could uncover novel therapeutic potential.

Methodological Gap: While general synthetic methods exist, dedicated studies to optimize the synthesis of this compound and explore its reactivity profile are missing. For example, a detailed investigation of its behavior in modern cross-coupling reactions could establish it as a useful building block for more complex molecules. rsc.org

Application Gap: The potential application of this molecule in materials science, for instance as a precursor for organic light-emitting diodes (OLEDs) or sensors, remains completely unexplored.

The future outlook for this compound studies is promising and lies in systematically addressing these gaps. Future research should focus on its optimized synthesis, a thorough exploration of its reactivity, and comprehensive screening for biological activities. youtube.comyoutube.com Such studies would fully characterize this molecule and determine its value as a synthetic intermediate or a bioactive agent in its own right.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H16ClN |

| Monoisotopic Mass | 233.09712 Da |

| InChI | InChI=1S/C14H16ClN/c1-2-3-4-7-11-10-13(15)12-8-5-6-9-14(12)16-11/h5-6,8-10H,2-4,7H2,1H3 |

| InChIKey | ZTNBKAOWBPCKSA-UHFFFAOYSA-N |

| SMILES | CCCCCC1=NC2=CC=CC=C2C(=C1)Cl |

| Predicted XlogP | 5.1 |

| Data sourced from PubChemLite. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pentylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN/c1-2-3-4-7-11-10-13(15)12-8-5-6-9-14(12)16-11/h5-6,8-10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNBKAOWBPCKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Pentylquinoline and Analogues

Strategies for Quinoline (B57606) Ring Construction with Alkyl Side Chains

The initial and crucial step in the synthesis of 4-chloro-2-pentylquinoline is the formation of the 2-pentylquinoline (B14350525) framework. Various synthetic routes can be employed to achieve this, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclization Reactions for 2-Substituted Quinoline Scaffolds (e.g., Friedländer-type Condensations)

The Friedländer synthesis is a classical and widely utilized method for the construction of quinoline rings. wikipedia.orgjk-sci.comalfa-chemistry.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acidic or basic catalysis. wikipedia.orgalfa-chemistry.com

To synthesize a 2-pentylquinoline scaffold via a Friedländer-type condensation, a 2-aminoaryl ketone, such as 2-aminoacetophenone (B1585202), can be reacted with a ketone bearing a pentyl group adjacent to a methyl or methylene (B1212753) group that can participate in the cyclization. For instance, the reaction of 2-aminoacetophenone with heptan-2-one would be a plausible route. The reaction mechanism generally proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. alfa-chemistry.com Various catalysts, including acids like p-toluenesulfonic acid and iodine, as well as Lewis acids, have been employed to promote this reaction and improve yields. wikipedia.org

Table 1: Examples of Catalysts Used in Friedländer Quinoline Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate |

| Other | Iodine |

This table presents examples of catalysts that can be employed in Friedländer-type condensation reactions for the synthesis of substituted quinolines.

Incorporating the Pentyl Moiety during Ring Formation

A key challenge in the synthesis of 2-pentylquinoline is the efficient and regioselective incorporation of the pentyl group. In the context of the Friedländer synthesis, the choice of the carbonyl component is critical. Using a ketone such as heptan-2-one with a 2-aminoaryl aldehyde or ketone will direct the formation of the 2-pentylquinoline.

Alternative cyclization strategies can also be employed. For example, the Conrad-Limpach reaction provides a route to 2-alkyl-4(1H)-quinolones, which can then be converted to the desired this compound. This method involves the reaction of an aniline (B41778) with a β-ketoester. To obtain a 2-pentyl derivative, a β-ketoester with a pentyl group at the appropriate position would be required. The resulting 2-pentyl-4-quinolone can then be subjected to a chlorination agent. uni-konstanz.de

Multi-Component Reactions for Diversified Pentylquinoline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. rsc.org Several MCRs are applicable to the synthesis of quinoline derivatives and can be adapted for the preparation of 2-pentylquinolines.

These reactions often offer a high degree of flexibility, allowing for the introduction of various substituents on the quinoline ring by simply changing the starting components. This approach is particularly advantageous for creating libraries of quinoline analogues for further studies.

Catalytic Methodologies in Quinoline Synthesis (e.g., Rh(III)-catalyzed Annulation)

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems. Rhodium(III)-catalyzed annulation reactions have proven to be a robust method for the synthesis of quinolines. nih.gov These reactions often proceed via C-H activation and can offer high regioselectivity.

For the synthesis of 2-pentylquinolines, a potential strategy involves the Rh(III)-catalyzed reaction of an aniline with an alkyne bearing a pentyl group. The catalyst facilitates the oxidative annulation of the two components to form the quinoline ring. This methodology is attractive due to its potential for high efficiency and functional group tolerance under relatively mild reaction conditions.

Functionalization and Derivatization Approaches

Once the 2-pentylquinoline scaffold is in hand, the next critical step is the introduction of the chloro substituent at the C4 position. This requires a selective halogenation method that avoids reaction at other positions of the quinoline ring.

Selective Halogenation and Introduction of Chloro Substituents

The direct chlorination of a 2-pentylquinoline can be challenging due to the potential for reaction at multiple sites on the quinoline ring. A more controlled and widely used approach involves the synthesis of a 2-pentyl-4-quinolone intermediate, which can then be converted to the 4-chloro derivative.

The transformation of a 4-quinolone to a 4-chloroquinoline (B167314) is a well-established reaction in heterocyclic chemistry. This is typically achieved by treating the 4-quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the hydroxyl group of the 4-quinolone tautomer into a better leaving group, which is then displaced by a chloride ion. Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed. uni-konstanz.de

Another strategy for introducing a chloro group at the 4-position involves the N-oxidation of the quinoline ring, followed by reaction with a chlorinating agent. The N-oxide activates the C4 position towards nucleophilic attack. For example, a 2-pentylquinoline N-oxide can be prepared and subsequently treated with a reagent like phosphorus oxychloride to yield this compound.

Table 2: Common Chlorinating Agents for Quinolones

| Reagent | Formula |

| Phosphorus oxychloride | POCl₃ |

| Thionyl chloride | SOCl₂ |

This table lists common reagents used for the conversion of 4-quinolones to 4-chloroquinolines.

Transformations at the 4-Chloro Position via Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net This inherent reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse 4-substituted-2-pentylquinoline analogues.

The reaction of 4-chloroquinolines with various nucleophiles, including amines, thiols, azides, and hydrazines, has been extensively studied. mdpi.comresearchgate.net For instance, reactions with primary or secondary aliphatic amines, anilines, and benzylamines consistently demonstrate regioselectivity for substitution at the 4-position of the quinoline ring. nih.gov These transformations are typically carried out under various conditions, which can be neutral, acidic, or basic, depending on the nucleophile and the specific quinoline substrate. researchgate.net The choice of reaction conditions, including solvent, temperature, and the potential use of a catalyst, can significantly influence the reaction outcome and yield. nih.gov

Key nucleophilic substitution reactions at the 4-position include:

Amination: Introduction of amino groups by reacting with ammonia, primary, or secondary amines.

Thiation: Replacement of the chloro group with a sulfur-containing moiety, for example, by using thiourea (B124793) followed by hydrolysis to yield a thiol, or by direct reaction with a thiolate. mdpi.com

Azidation: Formation of a 4-azidoquinoline (B3382245) derivative through reaction with sodium azide. This product can serve as a versatile intermediate for further transformations, such as reduction to an amine or participation in click chemistry reactions. mdpi.com

Hydrazination: Substitution with hydrazine (B178648) to produce 4-hydrazinoquinolines, which are valuable precursors for synthesizing heterocyclic systems. mdpi.com

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Aniline | 4-Anilinoquinoline | Microwave irradiation, THF/H2O nih.gov |

| Thiol | Thiourea | 4-Sulfanylquinoline | Fusion at 170–190 °C, followed by basic workup mdpi.com |

| Azide | Sodium Azide | 4-Azidoquinoline | Reaction in a suitable solvent like ethanol (B145695) or DMF |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazinoquinoline | Reflux in ethanol mdpi.com |

| Triazole | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinoline | Acidic, basic, or neutral conditions can be employed researchgate.net |

Modifications of the 2-Pentyl Side Chain

While the 4-chloro position is a primary site for modification, the 2-pentyl side chain also offers opportunities for structural diversification. Methodologies for the functionalization of alkyl side chains on heterocyclic rings, particularly at the C-2 position of quinolines, have been developed. researchgate.netthieme-connect.de These methods often involve the activation of C(sp³)–H bonds, which are typically less reactive.

The protons on the α-carbon of the pentyl group (the carbon adjacent to the quinoline ring) are acidic and can be deprotonated using a strong base, such as n-butyllithium, to form a carbanion. researchgate.net This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups. researchgate.net

Potential modifications of the 2-pentyl side chain include:

Alkylation/Arylation: Reaction of the lithiated intermediate with alkyl or aryl halides to extend the carbon chain or introduce aromatic moieties.

Hydroxylation: Introduction of a hydroxyl group via reaction with an appropriate oxygen source.

Oxidation: The side chain can be oxidized to introduce carbonyl functionalities. For example, direct oxidative C–H bond functionalization of methyl-azaheteroarenes using an I₂–DMSO system has been shown to produce the corresponding aldehydes. researchgate.net

Amination: Introduction of a nitrogen-containing group.

These transformations allow for the synthesis of a wide range of analogues with modified physicochemical properties, which can be crucial for structure-activity relationship (SAR) studies.

| Reaction Type | Reagents | Functional Group Introduced | Comments |

|---|---|---|---|

| Deprotonation/Alkylation | 1. n-BuLi 2. Alkyl halide (e.g., CH3I) | Branched Alkyl Chain | Reaction proceeds via a carbanion intermediate at the α-position. researchgate.net |

| Oxidation | I2-DMSO | Aldehyde/Ketone | Metal-free method for C-H bond functionalization. researchgate.net |

| Hydroxylation | 1. n-BuLi 2. Electrophilic oxygen source | Hydroxyl Group (-OH) | Introduces a site for further functionalization, e.g., etherification. |

| Reaction with Carbonyls | 1. n-BuLi 2. Aldehyde/Ketone (e.g., Benzaldehyde) | Secondary/Tertiary Alcohol | Forms a new C-C bond and introduces a hydroxyl group. researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. acs.orgrsc.orgmdpi.com These reactions have transformed the synthesis of complex molecules, including pharmaceuticals and functional materials. nobelprize.org For this compound, the reactive C-Cl bond at the 4-position serves as an excellent handle for such transformations.

In cross-coupling reactions involving polyhalogenated heterocycles, regioselectivity is a key consideration. For 2,4-dichloroquinolines and related systems, substitution is often observed to occur selectively at the more electrophilic C-4 position. nih.gov

Notable palladium-catalyzed cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, providing a direct route to N-aryl or N-alkyl substituted 4-aminoquinolines. This method is often more versatile and milder than traditional SNAr amination.

Heck Reaction: Coupling with an alkene to form a new C-C bond and introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Negishi Coupling: Reaction involving an organozinc reagent, which is known for its high reactivity and functional group tolerance. nobelprize.org

The success of these reactions relies on the careful selection of the palladium catalyst (a combination of a palladium precursor and a ligand), base, and solvent system to ensure efficient catalytic turnover and minimize side reactions. rsc.org

| Reaction Name | Coupling Partner | Bond Formed | Example Product Moiety |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | 4-Aryl-2-pentylquinoline |

| Buchwald-Hartwig | Amine (R-NH2) | C-N | 4-(Alkyl/Aryl)amino-2-pentylquinoline |

| Sonogashira | Terminal Alkyne | C-C (sp) | 4-Alkynyl-2-pentylquinoline |

| Heck | Alkene | C-C (sp2) | 4-Vinyl-2-pentylquinoline |

| Negishi | Organozinc Reagent | C-C | 4-Alkyl/Aryl-2-pentylquinoline |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the synthesis of quinoline derivatives, there is a significant shift from classical methods, which often involve hazardous reagents, high temperatures, and long reaction times, towards more sustainable and environmentally benign protocols. benthamdirect.comnih.gov

The application of green chemistry principles to the synthesis of this compound and its analogues can be approached in several ways:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water or ethanol can significantly reduce the environmental impact of a synthesis. bohrium.com

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comnih.gov This increased energy efficiency is a cornerstone of green chemistry. acs.org

Catalysis: The use of catalysts, particularly reusable or recyclable ones like nanocatalysts, is preferred over stoichiometric reagents to minimize waste. acs.org Various green catalysts, including p-toluenesulfonic acid (p-TSA) and potassium carbonate (K₂CO₃), have been employed in quinoline synthesis. bohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is a strategy that improves atom economy and reduces waste from intermediate purification steps. nih.govbohrium.com

Renewable Feedstocks: While not always straightforward, exploring the use of reagents derived from renewable sources is a key goal of sustainable chemistry. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

| Principle | Approach | Example | Benefit |

|---|---|---|---|

| Safer Solvents | Use of water or ethanol as a reaction medium. bohrium.com | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water. acs.org | Reduced toxicity and environmental pollution. |

| Energy Efficiency | Microwave-assisted synthesis. benthamdirect.com | Synthesis of 2,3-disubstituted quinolines under microwave irradiation. acs.org | Faster reactions, reduced energy consumption. benthamdirect.com |

| Catalysis | Employing recyclable or non-toxic catalysts. acs.org | Use of silica (B1680970) and molecular iodine as catalysts. acs.org | Waste reduction, potential for catalyst reuse. |

| Waste Prevention | One-pot or cascade reactions. nih.gov | Carbocatalytic cascade synthesis of polysubstituted quinolines. mdpi.com | Minimizes solvent use and purification steps. |

Reaction Mechanisms and Mechanistic Investigations of 4 Chloro 2 Pentylquinoline Transformations

Detailed Mechanistic Pathways of Quinoline (B57606) Formation

The synthesis of the quinoline ring system can be achieved through various condensation reactions, each with a distinct mechanistic pathway. Classical methods such as the Combes, Skraup, and Friedländer syntheses are foundational in forming the quinoline core. iipseries.orgpharmaguideline.commdpi.com The specific substitution pattern of 4-Chloro-2-pentylquinoline would likely be achieved through a multi-step synthesis, beginning with the formation of a 2-pentylquinoline (B14350525) derivative, followed by chlorination.

The Combes quinoline synthesis provides a relevant model for understanding the formation of substituted quinolines. This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The reaction mechanism proceeds through several key steps. Initially, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate. This intermediate then tautomerizes to an enamine. wikipedia.org

| Reaction | Key Mechanistic Steps | Rate-Determining Step | Reference |

| Combes Synthesis | 1. Nucleophilic addition of aniline to β-diketone. 2. Dehydration to form Schiff base. 3. Tautomerization to enamine. 4. Acid-catalyzed annulation. 5. Dehydration to form quinoline. | Acid-catalyzed electrophilic aromatic annulation | wikipedia.org |

| Friedländer Synthesis | 1. Aldol (B89426) condensation of o-aminobenzaldehyde/ketone with a carbonyl compound. 2. Cyclization of the aldol adduct. 3. Dehydration to form quinoline. | Slow intermolecular aldol condensation | researchgate.net |

| Skraup Synthesis | 1. Dehydration of glycerol (B35011) to acrolein. 2. Michael addition of aniline to acrolein. 3. Acid-catalyzed cyclization. 4. Oxidation to form quinoline. | Michael addition and cyclization | vedantu.com |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org DFT calculations allow for the modeling of reaction pathways, the characterization of transition state structures, and the determination of activation energies, providing a quantitative understanding of reaction kinetics and selectivity. nih.govresearchgate.netresearchgate.net

In the context of quinoline synthesis and functionalization, DFT studies have been employed to:

Elucidate Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and revealing the presence of any intermediates. nih.gov For instance, studies on the hydrodenitrogenation (HDN) of quinoline have used DFT to explore the hydrogenation and ring-opening pathways on different catalyst surfaces. nih.gov

Determine Transition State Geometries and Energies: By locating the transition state structures, researchers can calculate the activation energy barriers for different steps in a reaction. This information is critical for identifying the rate-determining step and understanding how catalysts or substituents influence the reaction rate. acs.orgrsc.org

Explain Regioselectivity: DFT can rationalize the observed regioselectivity in reactions such as C-H functionalization. By comparing the activation energies for reactions at different positions on the quinoline ring, the preferred site of reaction can be predicted. acs.org For example, DFT calculations have been used to explain the C8-selectivity in the Ir(III)-catalyzed amidation of quinoline N-oxide. acs.org

Analyze Molecular Orbitals: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand the chemical reactivity and stability of molecules. nih.govresearchgate.net The energy gap between HOMO and LUMO can indicate the kinetic stability and chemical reactivity of a quinoline derivative. researchgate.net

| Computational Method | Application in Quinoline Chemistry | Key Insights Provided | Reference |

| Density Functional Theory (DFT) | Investigation of hydrodenitrogenation (HDN) mechanisms | Elucidation of hydrogenation and ring-opening pathways; structure-activity relationship of active sites. | nih.gov |

| DFT | Study of site selectivity in C-H amidation of quinoline N-oxide | Identification of the turnover-limiting step; explanation for C8 regioselectivity over C2. | acs.org |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-vis absorption spectra | Elucidation of electronic transitions and optical properties of quinoline derivatives. | nih.govrsc.org |

Mechanisms of Nucleophilic Aromatic Substitution on Halogenated Quinolines

The chlorine atom at the C4 position of this compound makes this position susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, the presence of the electronegative nitrogen atom in the quinoline ring, along with the chlorine substituent, activates the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com

The most common mechanism for nucleophilic aromatic substitution on halogenated heteroaromatic compounds is the SNAr addition-elimination mechanism. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This two-step process involves:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), in this case, the C4 carbon bonded to the chlorine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized over the ring and is particularly stabilized by the electron-withdrawing nitrogen atom.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, typically fast, step where the leaving group (chloride ion) is expelled from the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Exploration of Radical and Organometallic Mechanisms in Functionalization Reactions

Beyond classical substitution reactions, modern synthetic methods involving radical and organometallic mechanisms have become powerful tools for the functionalization of quinoline scaffolds. nih.govdntb.gov.uanih.gov These approaches allow for the direct modification of C-H bonds, offering atom- and step-economical alternatives to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

Radical Mechanisms: Radical-mediated reactions offer unique pathways for quinoline functionalization. These reactions can be initiated by radical initiators or through photoredox catalysis. rsc.orgdntb.gov.ua For example, a metal-free method for synthesizing functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed, with control experiments suggesting the involvement of radical species in the reaction mechanism. acs.orgnih.gov The addition of radical scavengers like TEMPO was shown to hinder the reaction, supporting a radical pathway. acs.org Radical-induced rearrangements have also been utilized to synthesize complex quinoline derivatives. rsc.org

Organometallic Mechanisms: Transition-metal catalysis is at the forefront of C-H functionalization chemistry. rsc.orgnih.gov Metals such as palladium (Pd), rhodium (Rh), iridium (Ir), and cobalt (Co) can catalyze the selective functionalization of C-H bonds at various positions on the quinoline ring. acs.orgrsc.orgnih.gov The mechanisms of these reactions are often complex and metal-dependent, but typically involve steps such as:

C-H Activation/Metalation: The transition metal catalyst coordinates to the quinoline, often directed by the nitrogen atom, and cleaves a C-H bond to form a metallacyclic intermediate.

Oxidative Addition/Reductive Elimination: The reaction proceeds through sequences involving the oxidative addition of a coupling partner to the metal center, followed by reductive elimination to form the new C-C or C-heteroatom bond and regenerate the catalyst. rsc.org

These organometallic pathways have enabled a wide range of transformations, including arylation, alkylation, and amination, providing access to a diverse array of functionalized quinoline derivatives. rsc.orgnih.gov

Spectroscopic and Advanced Analytical Methodologies for 4 Chloro 2 Pentylquinoline Characterization

Definitive Structural Characterization

Structural characterization relies on probing the molecular framework to map the connectivity of atoms and identify functional groups. High-resolution spectroscopy is the cornerstone of this process, providing detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-2-pentylquinoline provides information on the number, environment, and coupling of hydrogen atoms. The aromatic protons on the quinoline (B57606) core typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orgmodgraph.co.uk The protons of the pentyl group appear in the upfield region (δ 0.9-3.0 ppm). The methylene (B1212753) group adjacent to the quinoline ring (C1') is deshielded and appears further downfield compared to the other alkyl protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The quinoline ring carbons typically appear between δ 120-150 ppm. libretexts.orgresearchgate.net The carbon atom bearing the chlorine (C4) is significantly influenced by the electronegativity of the halogen. The carbons of the pentyl side chain resonate in the aliphatic region (δ 14-40 ppm).

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitive assignments.

COSY establishes correlations between coupled protons (e.g., adjacent protons on the quinoline ring and within the pentyl chain), confirming the connectivity.

HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 3 | ~7.3 | ~122.0 |

| 5 | ~8.1 | ~129.5 |

| 6 | ~7.6 | ~126.8 |

| 7 | ~7.8 | ~130.0 |

| 8 | ~8.0 | ~124.0 |

| 1' (CH₂) | ~2.9 (t) | ~38.0 |

| 2' (CH₂) | ~1.8 (quint) | ~31.5 |

| 3' (CH₂) | ~1.4 (sext) | ~22.5 |

| 4' (CH₂) | ~1.3 (sext) | ~29.0 |

| 5' (CH₃) | ~0.9 (t) | ~14.0 |

| 2 | - | ~162.0 |

| 4 | - | ~145.0 |

| 4a | - | ~149.0 |

| 8a | - | ~121.5 |

Note: Predicted values are based on data for analogous compounds. 't' denotes triplet, 'quint' denotes quintet, 'sext' denotes sextet.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide characteristic frequencies corresponding to specific functional groups and bonds within the molecule.

Aromatic Ring Vibrations: The quinoline ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ region.

Alkyl Group Vibrations: The pentyl side chain is identified by C-H stretching frequencies between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

C-Cl Vibration: The carbon-chlorine bond shows a characteristic stretching frequency in the fingerprint region, typically between 600 and 800 cm⁻¹. This band can be strong in the IR spectrum. researchgate.netiosrjournals.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring, which may be weak in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |

| C=C / C=N Ring Stretch | IR, Raman | 1450 - 1650 |

| Aliphatic C-H Bend | IR | 1375 - 1465 |

| C-Cl Stretch | IR, Raman | 600 - 800 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like quinoline, the absorption spectrum is characterized by π → π* and n → π* electronic transitions. researchgate.net

The spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. Typically, quinoline derivatives exhibit strong absorptions in the UV region, often with two main bands: one around 270-290 nm and another at a shorter wavelength, around 220-240 nm. The substitution pattern, including the chloro and pentyl groups, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. The electronic absorption spectra of quinoline derivatives are sensitive to the solvent used. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

| Transition Type | Approximate λ_max (nm) |

| π → π | ~230 |

| π → π | ~280 |

| n → π* | ~310-320 (often weak) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₁₆ClN), HRMS can confirm the presence and number of carbon, hydrogen, chlorine, and nitrogen atoms.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer further structural proof. The fragmentation of 2-alkylquinolines is well-documented and often involves cleavage of the alkyl side chain. cdnsciencepub.comresearchgate.net

Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic pattern.

Benzylic Cleavage: The most significant fragmentation pathway for 2-alkylquinolines is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). For this compound, this would result in the loss of a butyl radical (•C₄H₉), leading to a stable fragment ion.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the quinoline nitrogen can occur, leading to the elimination of a neutral alkene (propene).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Description |

| 233/235 | [C₁₄H₁₆ClN]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |

| 176/178 | [M - C₄H₉]⁺ | Loss of butyl radical via benzylic cleavage |

| 191/193 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement |

Chromatographic Purity Assessment and Isolation Techniques

While spectroscopy provides structural information, chromatography is essential for separating the target compound from impurities and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile organic compounds. researchgate.net For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective.

Method Development: A typical RP-HPLC method would involve:

Stationary Phase: A C18 (octadecyl) column is a common first choice, offering good retention for hydrophobic molecules.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is generally employed. researchgate.net The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: A Diode Array Detector (DAD) or UV-Vis detector set at one of the compound's absorption maxima (e.g., 230 nm or 280 nm) would provide sensitive detection.

Method Validation: Once developed, the method must be validated to ensure it is fit for purpose. Validation parameters typically include:

Specificity: Ensuring the peak for this compound is well-resolved from any impurities.

Linearity: Demonstrating a linear relationship between the peak area and the concentration of the analyte over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the repeatability and intermediate precision of the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

This validated HPLC method provides a robust means to quantify the purity of this compound, a critical parameter for any subsequent use.

Gas Chromatography for Separation of Quinoline Derivatives

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like quinoline derivatives. researchgate.net The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of the column.

For quinoline derivatives, capillary columns with non-polar or medium-polarity stationary phases, such as those based on polysiloxanes (e.g., DB-5MS), are commonly employed. cmes.org These columns provide high resolution, allowing for the effective separation of structurally similar compounds. The oven temperature is programmed to increase gradually, which facilitates the elution of compounds with varying boiling points, ensuring sharp peaks and good separation. cmes.org

When interfaced with a mass spectrometer, GC provides not only retention time data (a characteristic time it takes for a compound to travel through the column) but also mass spectra for each separated component. The mass spectrum is a molecular fingerprint derived from the fragmentation of the molecule upon ionization (commonly by electron ionization - EI). This fragmentation pattern, along with the molecular ion peak, allows for the positive identification of the compound by comparing it to spectral libraries or by interpretation. researchgate.netnih.gov This method is highly sensitive, with detection limits often in the low mg/kg range. cmes.org

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Quinoline Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation for semi-volatile compounds. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Flow Rate | 1.0 mL/min | Optimal flow for carrier gas to ensure efficient separation. |

| Injection Mode | Splitless | Maximizes the amount of sample transferred to the column for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. |

| Oven Program | Initial 80°C, ramp at 12°C/min to 220°C | Gradually increases temperature to elute compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Detects and identifies compounds based on their mass-to-charge ratio and fragmentation pattern. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

Preparative Chromatography for Compound Isolation

When the goal is to obtain a pure, bulk sample of this compound for further studies, preparative chromatography is the method of choice. Unlike analytical chromatography, which focuses on identification and quantification, preparative techniques are designed to separate and collect larger quantities of a target compound from a mixture, such as a crude reaction product.

Several preparative liquid chromatography techniques are suitable for isolating quinoline derivatives:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique that uses a high-pressure pump to pass the sample mixture through a column packed with a stationary phase. springernature.com For quinoline derivatives, reversed-phase columns (e.g., C18) are often used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. nih.gov By collecting the fractions that elute at the retention time corresponding to the target compound, a highly purified sample can be obtained. nih.gov

Centrifugal Partition Chromatography (CPC): Also known as High-Speed Counter-Current Chromatography (HSCCC), this is a liquid-liquid chromatography technique that eliminates the use of a solid stationary support, thereby avoiding irreversible sample adsorption. ird.frresearchgate.net The "column" consists of a series of chambers or cells in a rotor, which is spun at high speed to create a strong centrifugal force. This force retains one of the two immiscible liquid phases (the stationary phase) while the other (the mobile phase) is pumped through. The separation occurs based on the differential partitioning of the solutes between the two liquid phases. ird.fr CPC/HSCCC is particularly effective for separating components from complex mixtures like natural product extracts or combinatorial synthesis crudes. ird.frakjournals.com

Table 2: Comparison of Preparative Chromatography Techniques for Quinoline Isolation

| Technique | Principle | Stationary Phase | Mobile Phase | Advantages |

|---|---|---|---|---|

| Prep-HPLC | Liquid-Solid Partition | Solid (e.g., Silica (B1680970), C18) | Liquid (e.g., Acetonitrile/Water) | High resolution, well-established methods. springernature.com |

| CPC / HSCCC | Liquid-Liquid Partition | Liquid (one of two immiscible phases) | Liquid (the other immiscible phase) | No solid support, high sample loading, no irreversible adsorption. ird.frresearchgate.net |

| MPLC | Liquid-Solid Partition | Solid (e.g., Macroporous Resin) | Liquid (e.g., Ethanol/Water) | Lower pressure than HPLC, suitable for initial crude separation. nih.gov |

Advanced Structural Analysis (e.g., X-ray Crystallography)

While spectroscopic methods like NMR and MS can provide the connectivity of atoms in a molecule, X-ray crystallography offers the ultimate, unambiguous determination of the complete three-dimensional molecular structure. nih.gov This technique is indispensable for confirming the precise spatial arrangement of atoms, bond lengths, and bond angles in a crystalline solid.

The process requires a single, high-quality crystal of the compound, which can sometimes be the rate-limiting step. nih.gov This crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom in the crystal lattice can be determined with high precision. redalyc.org

For a molecule like this compound, X-ray crystallography would confirm:

The planarity of the quinoline ring system.

The precise bond lengths and angles of the fused benzene (B151609) and pyridine (B92270) rings.

The exact positions of the chloro substituent at the 4-position and the pentyl group at the 2-position.

The conformation of the flexible pentyl side chain.

Intermolecular interactions (e.g., stacking) within the crystal lattice. tandfonline.comnih.gov

The data obtained from a crystallographic study are crucial for understanding structure-activity relationships and for computational modeling studies. nih.gov

Table 3: Representative Crystallographic Data for a Substituted Quinoline Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₄H₁₆ClN | Represents the elemental composition of the molecule. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. chemmethod.com |

| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. chemmethod.com |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the sides of the smallest repeating unit in the crystal. |

| Angles | α = 90°, β = 98.5°, γ = 90° | The angles between the axes of the unit cell. |

| Bond Length (C-Cl) | ~1.74 Å | The distance between the carbon and chlorine atoms. |

| Bond Angle (C2-C3-C4) | ~120° | The angle formed by three connected atoms in the quinoline ring. |

| Dihedral Angle | ~3.5° | The angle between the planes of the phenyl and pyridine rings, indicating near-planarity. nih.gov |

Pharmacological and Biological Activity Investigations of 4 Chloro 2 Pentylquinoline Analogues Pre Clinical Focus

Quinoline (B57606) Derivatives as Scaffolds for Anti-infective Agents

The quinoline nucleus is a crucial component in the development of various anti-infective drugs. nih.gov For over two centuries, this scaffold has been an inspiration for designing new synthetic and semi-synthetic agents with a broad spectrum of bioactivities. nih.gov These derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, antiprotozoal, and antiviral activities. nih.gov

Antibacterial and Antifungal Mechanisms

Quinoline derivatives represent a significant class of compounds with proven antibacterial and antifungal properties. biointerfaceresearch.com Their mechanism of action often involves the inhibition of essential prokaryotic enzymes, such as DNA gyrase and topoisomerase IV, by binding directly to the bacterial chromosome. nih.govresearchgate.net This interference with DNA replication and repair processes leads to bacterial cell death. The structural diversity of these compounds allows for high and selective activity through various mechanisms, often with low toxicity to human cells. nih.gov

Research has demonstrated the efficacy of novel quinoline derivatives against a range of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant in vitro antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. faecalis. biointerfaceresearch.com One study highlighted a derivative with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/ml against S. aureus, which was more potent than the reference drugs, chloramphenicol (B1208) and ampicillin. biointerfaceresearch.com Another study evaluated chalcone-based quinoline derivatives and found notable inhibition zones against Streptococcus pyogenes (19 mm) and effectiveness against Candida albicans and Fusarium oxysporum. ijrets.com

The antifungal activity of quinoline derivatives is also well-documented. They can inhibit fungal growth by targeting specific cellular mechanisms. ijrets.com Studies have shown the efficacy of 2-chloroquinoline (B121035) scaffold derivatives, with some compounds displaying moderate to good antifungal activity. orgchemres.org

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Quinoline Derivative 11 | S. aureus | MIC: 6.25 µg/ml | biointerfaceresearch.com |

| (7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(4-nitrophenyl)-2-propen-1-one | Streptococcus pyogenes | Inhibition Zone: 19 mm | ijrets.com |

| (7-chloro-3-methyl-1-phenyl-2-naphthyl)-3-(4-nitrophenyl)-2-propen-1-one | Pseudomonas aeruginosa | Inhibition Zone: 10 mm | ijrets.com |

Antimalarial and Antiprotozoal Activity Research

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being a primary example. nih.gov Antimalarial agents based on the quinoline structure, such as chloroquine (B1663885) and primaquine (B1584692), typically function by interfering with the parasite's heme metabolism. nih.gov The increasing resistance of Plasmodium falciparum to existing drugs has spurred continuous research into novel quinoline analogues with improved efficacy against both sensitive and resistant strains. nih.gov

Recent developments include 8-aminoquinoline (B160924) derivatives appended with tetrahydropyridine, which have shown excellent potential by targeting both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. nih.gov One such compound exhibited an EC₅₀ of 1.99 µM against the 3D7 strain. nih.gov

Beyond malaria, quinoline derivatives have been repurposed and investigated for their activity against other protozoa, particularly Leishmania species. frontiersin.org Antimalarial quinolines like chloroquine, hydroxychloroquine (B89500), and primaquine have demonstrated leishmanicidal activity in both in vitro and in vivo models. frontiersin.org For example, hydroxychloroquine has shown significant efficacy against intracellular amastigotes of L. amazonensis, with an IC₅₀ value of 0.67 μM. frontiersin.org

Table 2: Antiplasmodial and Antiprotozoal Activity of Quinoline Derivatives

| Compound/Derivative | Organism | Strain | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| Tetrahydropyridine-appended 8-aminoquinoline | Plasmodium falciparum | 3D7 (sensitive) | 1.99 µM | nih.gov |

| Tetrahydropyridine-appended 8-aminoquinoline | Plasmodium falciparum | RKL-9 (resistant) | 5.69 µM | nih.gov |

| Hydroxychloroquine (HCQ) | Leishmania amazonensis | Intracellular amastigotes | 0.67 µM | frontiersin.org |

Antiviral Properties and Mechanisms of Action

The broad biological activity of the quinoline scaffold extends to antiviral applications. nih.gov Derivatives have been found to be potent against a variety of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and Zika virus (ZIKV). nih.govsemanticscholar.orgnottingham.ac.uk

Initial studies on antibacterial fluoroquinolones showed effectiveness against vaccinia virus and papovaviruses, which prompted further synthesis to optimize antiviral action. nih.govresearchgate.net Modifications, such as introducing an aryl group to the piperazine (B1678402) moiety of fluoroquinolones, shifted the activity from antibacterial to specific anti-HIV action. nih.govresearchgate.net The mechanism for this anti-HIV activity appears to be related to the inhibition of transcription, specifically by interfering with the Tat-TAR interaction. nih.gov

More recent research has identified 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives that inhibit ZIKV replication. Some of these compounds were found to reduce ZIKV RNA production with potency similar to the antimalarial drug mefloquine. nih.gov Additionally, other quinoline derivatives have demonstrated dose-dependent inhibition of dengue virus serotype 2, possibly by acting on the early stages of infection and impairing the accumulation of the viral envelope glycoprotein. semanticscholar.org

Antitrypanosomal Activity

The emergence of drug-resistant trypanosomes and the toxicity of current treatments highlight the need for new antitrypanosomal agents. nih.gov Quinoline derivatives have emerged as a promising class of compounds in this area. researchgate.net

Numerous studies have reported the synthesis and evaluation of quinoline analogues against Trypanosoma species. A series of 1,2-dihydroquinoline (B8789712) derivatives were assessed for their activity against T. b. rhodesiense, with some compounds displaying potent IC₅₀ values as low as 7 nM. acs.org One of the most promising compounds, 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, had an IC₅₀ value of 0.014 μM and a selectivity index of 1700. acs.org This compound also led to a significant prolongation of lifespan in mice infected with T. b. brucei. acs.org The proposed mechanism of action for these derivatives involves the production of reactive oxygen species, inducing oxidative stress in the parasite. acs.org

Other research has focused on novel amide derivatives of 3-aminoquinoline, with several compounds showing comparable or greater activity than the standard drug melarsoprol (B1676173) (IC₅₀ 5 nM). nih.gov Two compounds, 11n and 11v, were particularly potent, with IC₅₀ values of 1.0 nM. nih.gov

Anti-proliferative and Anticancer Research

The quinoline scaffold is a privileged structure in the development of anticancer agents, with derivatives showing potent activity against numerous cancer cell lines, including those for breast, colon, and lung cancer. These compounds can induce cytotoxicity through various mechanisms, such as DNA intercalation, which interferes with the replication process. They can also act as growth regulators by inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration. ekb.eg

Studies on 2,4-disubstituted quinoline derivatives have shown excellent results as growth inhibitors. In one study, a series of isoquinoline, quinoline-4-carboxylic acid, and 4-quinolone derivatives were tested against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov The most potent derivatives induced apoptosis, particularly during the S phase of the cell cycle, likely through DNA intercalation. nih.gov Another compound, 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline, was identified as a highly potent antiproliferative agent against HL-60 and U937 cell lines, with an IC₅₀ value of 19.88 ± 3.35 μg/ml in HL-60 cells.

Inhibition of Cellular Targets (e.g., Topoisomerases, Kinases)

A key mechanism for the anticancer activity of many quinoline derivatives is the inhibition of crucial cellular enzymes like topoisomerases and protein kinases. These enzymes are often overexpressed or dysregulated in cancer cells, making them attractive therapeutic targets. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that manage DNA topology during replication and transcription. nih.gov Quinoline-based drugs, such as camptothecin (B557342) and its analogues (topotecan, irinotecan), are well-known topoisomerase I inhibitors used in cancer treatment. ekb.eg Research into novel pyrazolo[4,3-f]quinoline derivatives has identified compounds that inhibit both topoisomerase I and topoisomerase IIα. One derivative, compound 2E, showed an 88.3% inhibition of topoisomerase IIα activity, comparable to the standard drug etoposide. mdpi.com

Kinase Inhibition: Protein kinases regulate numerous cellular processes, including proliferation and division, and their abnormal activity is a hallmark of cancer. nih.gov Quinoline derivatives have been successfully developed as protein kinase inhibitors. ekb.eg For example, a series of quinoline-chalcone hybrids were screened as EGFR inhibitors, with some compounds showing inhibitory activity at the nanomolar level, comparable to gefitinib (B1684475) (IC₅₀ = 29.16 nM). rsc.org Another study on thienoquinoline carboxamide-chalcone derivatives found significant inhibition of EGFR tyrosine kinase, with IC₅₀ values ranging between 0.5 and 3.2 μM. rsc.org

Table 3: Anticancer Activity and Cellular Targets of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Target/Mechanism | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|---|

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | Antiproliferative | 19.88 ± 3.35 µg/ml | |

| Quinoline-Chalcone Hybrid 33 | - | EGFR Kinase | 37.07 nM | rsc.org |

| Pyrazolo[4,3-f]quinoline 2E | NUGC-3, ACHN, HCT-15, etc. | Topoisomerase IIα Inhibition | GI₅₀ < 8 µM | mdpi.com |

Investigation of Other Receptor/Enzyme Modulatory Activities

No specific studies detailing the investigation of 4-Chloro-2-pentylquinoline or its direct analogues on receptor or enzyme modulation are presently available in the public domain. Research on the broader class of quinoline derivatives indicates a wide range of biological targets; however, these findings are not specific to the 2-pentyl substituted 4-chloroquinoline (B167314) core. Without dedicated studies, any discussion on the potential receptor or enzyme interactions of this compound would be speculative and fall outside the required scientifically accurate scope of this article.

In vitro Biological Evaluation Methodologies and Assays

Similarly, the scientific literature does not provide specific in vitro biological evaluation methodologies or assay results for this compound and its analogues. While general in vitro techniques are widely used to assess the biological activity of novel compounds, the absence of published research on this particular quinoline derivative means that no specific data on its performance in such assays can be reported. Consequently, the creation of data tables or a detailed account of research findings is not possible at this time.

Due to the lack of available data, the requested article focusing solely on the chemical compound “this compound” and its analogues, with a specific focus on the outlined sections, cannot be generated. Further research and publication in the scientific community are required to provide the necessary information for a thorough and accurate discussion on this topic.

Computational Chemistry and in Silico Studies of 4 Chloro 2 Pentylquinoline

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are pivotal in understanding how quinoline (B57606) derivatives interact with biological targets at a molecular level. These studies predict the binding affinity and orientation of a ligand within the active site of a protein, offering a rationale for its biological activity.

Docking studies have been extensively used to explore the potential of quinoline derivatives against a variety of targets. For instance, in the pursuit of anticancer agents, novel quinoline-based analogues of combretastatin (B1194345) A-4 were designed and evaluated as tubulin polymerization inhibitors. researchgate.netnih.gov Molecular docking studies revealed that these compounds could effectively bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest and apoptosis. researchgate.net Similarly, docking studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives against phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer development, showed that the quinolone scaffold fits well within the kinase domains, forming hydrogen bonds with essential binding residues. mdpi.com

In the context of antiviral research, structure-based virtual screening of a library of over one hundred quinoline compounds was conducted against key SARS-CoV-2 targets, including the main protease (Mpro), papain-like protease (Ppro), and RNA-dependent RNA polymerase (RdRp). nih.gov This in silico screening, followed by molecular dynamics simulations, identified afatinib (B358) as a potent inhibitor of RdRp, suggesting its potential to interfere with viral replication. nih.gov Other studies have also focused on the SARS-CoV-2 main protease, identifying quinoline analogues that show favorable binding interactions with key amino acids like Glu166. eurjchem.comresearchgate.net

The insights gained from these docking studies are crucial for structure-activity relationship (SAR) analysis. For example, studies on thiopyrano[2,3-b]quinoline derivatives identified key amino acid interactions (e.g., ILE-8, LYS-7, TRP-12) that contribute to their binding affinity. nih.gov This information is invaluable for the rational design of new analogues with improved target specificity and potency.

| Quinoline Derivative Class | Protein Target | Key Findings | Reference |

| Quinoline-based combretastatin A-4 analogues | Tubulin | Potent inhibition of tubulin polymerization; binding at the colchicine site. | researchgate.netnih.gov |

| Quinoline analogues | SARS-CoV-2 Main Protease (Mpro) | Favorable binding interactions with key amino acid residues (e.g., Glu166). | eurjchem.comresearchgate.net |

| Quinoline-based drugs (e.g., Afatinib) | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Afatinib identified as a potent inhibitor, interfering with viral replication. | nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Scaffold accommodates kinase domains and forms H-bonds with significant residues. | mdpi.com |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a | Identified key interacting amino acids such as ILE-8, LYS-7, and TRP-12. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules like 4-Chloro-2-pentylquinoline. These methods, such as Density Functional Theory (DFT), are used to compute various molecular properties, including atomic charges, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential maps.

A significant application of these calculations is in Quantitative Structure-Activity Relationship (QSAR) studies. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of a series of compounds are calculated and correlated with their biological activities. mdpi.comdntb.gov.uaresearchgate.net This approach was used to analyze 33 quinoline-based compounds for their anti-gastric cancer activity. The resulting 3D-QSAR model showed excellent predictive power and the contour maps helped identify structural features beneficial for enhancing biological activity. mdpi.comresearchgate.net

Quantum calculations are also essential for understanding and predicting chemical reactivity. For instance, in the synthesis of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors, theoretical calculations of atomic charges and LUMO coefficients were used to explain the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com These studies help in optimizing reaction conditions and predicting the outcome of chemical transformations involving quinoline scaffolds. mdpi.commdpi.com The reactivity of different positions on the quinoline ring, such as the relative inactivity of position-2 versus position-4 towards certain nucleophiles, can be rationalized by examining the electronic properties calculated through quantum mechanics. mdpi.com

Furthermore, understanding the electronic structure can shed light on tautomeric equilibria, such as the thiolactam-thiolactim equilibrium observed in quinoline-2-thione derivatives, which influences their chemical behavior and potential for interaction with biological targets. mdpi.com

Drug Likeness and ADMET Prediction for Quinoline Derivatives

Before committing to expensive and time-consuming synthesis and biological testing, in silico prediction of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in modern drug discovery. For quinoline derivatives, these predictions help assess their potential to be developed into safe and effective oral drugs.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). researchgate.net Studies on various quinoline series, including quinoline imines and quinoline-quinazolinone-thioacetamides, have shown that many derivatives possess favorable drug-like properties. researchgate.netnih.gov

ADMET prediction models provide a more detailed profile. In silico tools are used to predict parameters such as aqueous solubility, blood-brain barrier (BBB) penetration, Caco-2 cell permeability, plasma protein binding, and potential for hepatotoxicity or other toxic effects. eurjchem.comresearchgate.netnih.gov For example, an ADMET analysis of quinoline-1,4-quinone hybrids indicated that most of the compounds could be suitable for oral administration and were predicted to not have neurotoxic effects. nih.gov Similarly, a study on quinoline analogues as potential inhibitors of the SARS-CoV-2 main protease showed that the most promising docked compounds were predicted to be safe and possess good drug-like characteristics. eurjchem.comresearchgate.net These predictions are crucial for triaging compounds and focusing resources on those with the highest probability of success in clinical development. nih.gov

| Predicted Property | Significance | Example Finding for Quinoline Derivatives | Reference |

| Drug-Likeness (e.g., Lipinski's Rule) | Assesses the potential for a compound to be an orally active drug. | Many quinoline imine and quinoline-quinazolinone derivatives adhere to the rule of five. | researchgate.netnih.gov |

| Aqueous Solubility | Affects absorption and formulation. | Quinoline-1,4-quinone hybrids with a 5,8-quinolinedione (B78156) moiety show moderate water solubility. | nih.gov |

| Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. | Hydroquinone-chalcone-pyrazoline hybrids showed good to excellent predicted permeability values. | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects. | Quinoline-1,4-quinone hybrids are predicted not to exhibit neurotoxic effects. | nih.gov |

| Toxicity Profile | Flags potential safety issues early in development. | The ADMET profile for potent quinoline analogues against SARS-CoV-2 Mpro suggested they are safe. | eurjchem.comresearchgate.net |

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery compared to traditional high-throughput screening. nih.gov

For quinoline-based compounds, virtual screening has been successfully applied to identify inhibitors for various diseases. A pharmacophore-based virtual screening led to the identification of 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein, which is implicated in cancers like melanoma and medulloblastoma. nih.gov Similarly, a structure-based virtual screening of a quinoline library identified potential inhibitors against multiple SARS-CoV-2 protein targets. nih.gov

The results from virtual screening, docking, and QSAR studies are instrumental in the design of new, focused chemical libraries of quinoline analogues. By analyzing the structure-activity relationships from an initial set of compounds, researchers can identify key structural features that enhance activity. mdpi.comresearchgate.net For example, after performing a 3D-QSAR analysis on a set of quinoline derivatives with anti-gastric cancer activity, researchers were able to design five new compounds with predicted improved biological activity and bioavailability. mdpi.comresearchgate.net This iterative process of computational design, followed by synthesis and testing, accelerates the optimization of lead compounds. nih.govnih.govnih.gov The decoration of the quinoline ring with different substituents or its rigidification into more complex scaffolds are common strategies used in library design to improve the biological profile and deduce SAR for future optimization. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-pentylquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with carbonyl compounds or halogenation of preformed quinoline derivatives. For example, the Pfitzinger reaction or Gould-Jacobs cyclization may be adapted, using chloro-substituted precursors and pentyl groups introduced via alkylation. Key conditions include:

- Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization .

- Solvents: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature: Controlled heating (80–120°C) to avoid side reactions.

- Purification: Column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms pentyl chain integration .

- IR Spectroscopy : Identifies C-Cl stretches (~750 cm⁻¹) and quinoline ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 250) and fragmentation patterns to distinguish regioisomers .

Q. What physical properties of this compound are critical for experimental design?

- Key Properties :

| Property | Value/Range | Experimental Impact |

|---|---|---|

| Melting Point | ~60–65°C (analog-based) | Determines storage and handling |

| Solubility | Low in water; soluble in DCM, DMSO | Guides solvent choice for reactions |

| Stability | Light-sensitive | Requires amber glassware |

- Data from analogs like 4-Chloro-2-methylquinoline (mp 62–64°C) inform hypotheses. Solubility tests via UV-Vis spectroscopy are recommended .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model:

- Electron Density : Localize electron-deficient regions (Cl substituent) for nucleophilic attack .

- HOMO-LUMO Gaps : Correlate with redox behavior and photostability .

- Reactivity Trends : Compare with experimental kinetic data (e.g., halogen displacement rates).

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentrations). Approaches include:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) .

- Meta-Analysis : Pool data using statistical tools (e.g., Forest plots) to identify outliers .

- Structural Confirmation : Verify compound purity via HPLC and crystallography to rule out isomer interference .

Q. What methodologies study structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer : SAR studies employ:

- Analog Synthesis : Modify substituents (e.g., pentyl chain length, chloro position) .

- Biological Assays : Test against targets (e.g., enzyme inhibition in Alzheimer’s models) with dose-response curves .

- Computational Docking : Simulate binding interactions (e.g., with acetylcholinesterase via AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products